![molecular formula C24H27NO5 B2699057 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid CAS No. 1987403-13-3](/img/structure/B2699057.png)
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid is a complex organic compound with a molecular weight of 409.48 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with the Fmoc group. This can be achieved through the reaction of piperidine with Fmoc chloride in the presence of a base such as triethylamine . The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with optimized reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Fmoc group.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Fmoc group yields the free amine, which can then be further functionalized .
科学研究应用
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group for amines in peptide synthesis.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Research: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects the amine functionality during chemical reactions, preventing unwanted side reactions . The removal of the Fmoc group is typically achieved through base-catalyzed cleavage, which restores the free amine for further functionalization .
相似化合物的比较
Similar Compounds
- 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid is unique due to its specific structure, which combines the Fmoc protecting group with a piperidine ring substituted with a methoxyethyl group. This unique combination allows for specific applications in peptide synthesis and medicinal chemistry that are not possible with other similar compounds .
属性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-29-15-12-24(22(26)27)10-13-25(14-11-24)23(28)30-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21H,10-16H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNQQGTVQSPFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
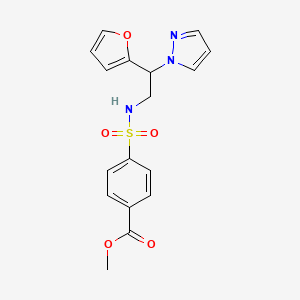
![4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine](/img/structure/B2698975.png)
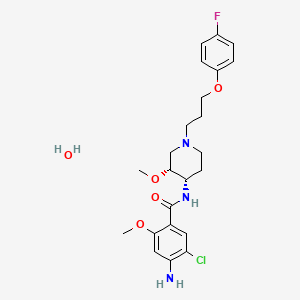
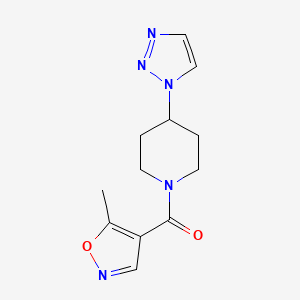
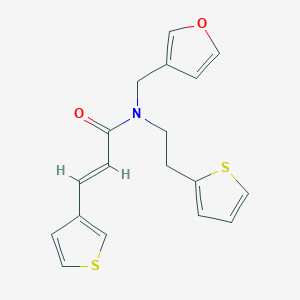

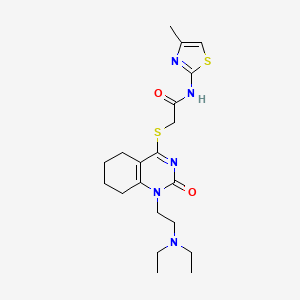
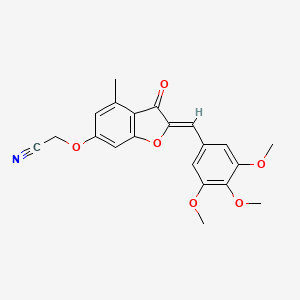
![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2698985.png)
![2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2698989.png)
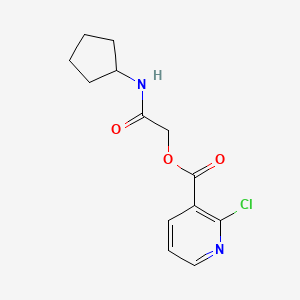
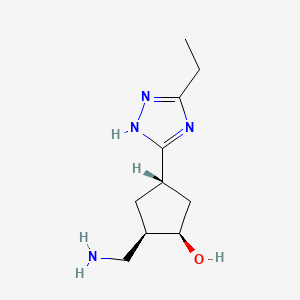
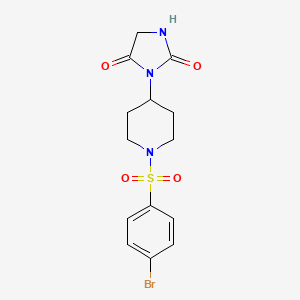
![5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B2698995.png)
